molecular formula C10H13NO B13454803 (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine CAS No. 756845-56-4

(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine

Katalognummer: B13454803
CAS-Nummer: 756845-56-4
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: SHWWDKFGQFAYAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine is an organic compound characterized by the presence of an imine group attached to a methoxy-substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine typically involves the condensation of 4-methoxybenzaldehyde with ethylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond. The reaction can be represented as follows:

4-Methoxybenzaldehyde+EthylamineThis compound+Water\text{4-Methoxybenzaldehyde} + \text{Ethylamine} \rightarrow \text{this compound} + \text{Water} 4-Methoxybenzaldehyde+Ethylamine→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1E)-N-[(4-Methoxyphenyl)methyl]ethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1E)-N-[(4-Hydroxyphenyl)methyl]ethanimine: Similar structure but with a hydroxy group instead of a methoxy group.

    (1E)-N-[(4-Methylphenyl)methyl]ethanimine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

756845-56-4

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

N-[(4-methoxyphenyl)methyl]ethanimine

InChI

InChI=1S/C10H13NO/c1-3-11-8-9-4-6-10(12-2)7-5-9/h3-7H,8H2,1-2H3

InChI-Schlüssel

SHWWDKFGQFAYAC-UHFFFAOYSA-N

Kanonische SMILES

CC=NCC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.